molecular formula C13H15NO2 B15145874 3-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde

3-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde

Cat. No.: B15145874
M. Wt: 217.26 g/mol
InChI Key: CYISWAGSBRCGQW-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methyl group and a 2-oxopiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-oxopiperidine. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-methylbenzaldehyde is reacted with 2-oxopiperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. For example, 4-chloronitrobenzene can be reacted with piperidine to form an intermediate, which is then subjected to further reactions including reduction and cyclization to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl and oxopiperidinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 3-Methyl-4-(2-oxopiperidin-1-yl)benzoic acid.

    Reduction: 3-Methyl-4-(2-oxopiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxopiperidinyl group can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent or non-covalent interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde core with a 2-oxopiperidin-1-yl group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C13H15NO2/c1-10-8-11(9-15)5-6-12(10)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3

InChI Key

CYISWAGSBRCGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2CCCCC2=O

Origin of Product

United States

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